molecular formula C11H20Cl2N4 B1402589 Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride CAS No. 1361112-03-9

Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

Cat. No. B1402589
M. Wt: 279.21 g/mol
InChI Key: NHIHZQGVRHRSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride (DMPD) is a small molecule that has been used in a variety of scientific studies. It is a useful tool for researchers due to its ability to act as a buffer and its ability to interact with proteins, lipids, and other molecules. DMPD has been used in a variety of research applications, including studies of protein-protein interactions, biochemical pathways, and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel compounds through reactions involving dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride derivatives has been explored. These synthetic processes aim at creating complex molecules with potential applications in materials science and pharmaceuticals. For instance, the reaction of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate with benzoyl isothiocyanate led to the synthesis of derivatives that underwent further cyclization, highlighting the versatility of these compounds in generating new molecular structures (Paronikyan et al., 2016).

Molecular Structure and Interactions

  • Detailed investigations into the molecular structures of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. These studies, utilizing X-ray crystallography combined with Hirshfeld and DFT calculations, reveal the intermolecular interactions that control molecular packing. Such insights are crucial for understanding the physical properties of these compounds and their potential applications in designing materials with specific characteristics (Shawish et al., 2021).

Optical and Electronic Properties

  • Research on trisheterocyclic systems with electron-donating amino groups, including dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine, has shown structure-dependent and environment-responsive optical properties. These findings have implications for developing new materials for electronics and photonics, where control over thermal, redox, and emission properties is essential (Palion-Gazda et al., 2019).

Potential for Material Science

  • The development of flexible ligands and the exploration of their synthesis in superbasic mediums have been reported. These studies contribute to material science by providing insights into creating ligands that could be used in the development of complex materials and catalysis (Potapov et al., 2007).

Antioxidant and Biological Activities

  • Synthesis and antioxidant evaluation of various derivatives have been performed, showing some compounds exhibit promising antioxidant activities. Such research underscores the potential of dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine derivatives in developing therapeutic agents or additives with antioxidant properties (Gouda, 2012).

properties

IUPAC Name

N,N-dimethyl-3-piperidin-3-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-10(13-6-7-14-11)9-4-3-5-12-8-9;;/h6-7,9,12H,3-5,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIHZQGVRHRSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 3
Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 4
Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 5
Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

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